molecular formula C13H9ClO3 B7853577 5-Chloro-2-hydroxyphenyl benzoate

5-Chloro-2-hydroxyphenyl benzoate

Cat. No.: B7853577
M. Wt: 248.66 g/mol
InChI Key: FNWWEVAGJOXBOD-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxyphenyl benzoate is an organic compound with the molecular formula C13H9ClO3 It is characterized by the presence of a chloro group at the 5-position and a hydroxy group at the 2-position on the phenyl ring, which is esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxyphenyl benzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Chloro-2-hydroxybenzoic acid+Benzoyl chloride5-Chloro-2-hydroxyphenyl benzoate+HCl\text{5-Chloro-2-hydroxybenzoic acid} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-hydroxybenzoic acid+Benzoyl chloride→5-Chloro-2-hydroxyphenyl benzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxyphenyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 5-amino-2-hydroxyphenyl benzoate or 5-thio-2-hydroxyphenyl benzoate.

    Oxidation: Formation of 5-chloro-2-benzoquinone.

    Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-hydroxyphenyl benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against different strains of bacteria and fungi.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory and analgesic agents. The presence of the chloro and hydroxy groups is believed to enhance the compound’s bioactivity.

Industry

Industrially, this compound is used in the manufacture of dyes, pigments, and UV stabilizers. Its ability to absorb UV light makes it suitable for use in sunscreens and protective coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxyphenyl benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects. The ester group can undergo hydrolysis, releasing benzoic acid, which can further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the ester group.

    2-Hydroxyphenyl benzoate: Lacks the chloro group.

    5-Bromo-2-hydroxyphenyl benzoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

5-Chloro-2-hydroxyphenyl benzoate is unique due to the combination of its chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-6-7-11(15)12(8-10)17-13(16)9-4-2-1-3-5-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWEVAGJOXBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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